Acid-PEG7-t-butyl ester
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Overview
Description
Acid-PEG7-t-butyl ester is a chemical compound that features a t-butyl ester group at one end and a carboxylic acid group at the other end, connected by a polyethylene glycol (PEG) spacer consisting of seven ethylene glycol units. This compound is widely used in bioconjugation reactions and organic synthesis due to its ability to modify biomolecules such as proteins or peptides, enhancing their solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG7-t-butyl ester typically involves the esterification of a PEG derivative with a t-butyl ester group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of high-purity starting materials and rigorous purification techniques, such as distillation and recrystallization, are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Acid-PEG7-t-butyl ester can undergo various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water, yielding the corresponding carboxylic acid and alcohol.
Transesterification: The exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Esterification: Typically involves strong acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Transesterification: Often uses catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Esterification: Produces esters and water.
Hydrolysis: Yields carboxylic acids and alcohols.
Transesterification: Results in the formation of new esters and alcohols.
Scientific Research Applications
Acid-PEG7-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including drug conjugates and polymers.
Biology: Facilitates the modification of biomolecules, enhancing their solubility and stability for various biological assays.
Medicine: Employed in drug delivery systems to improve the bioavailability and stability of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives
Mechanism of Action
The mechanism of action of Acid-PEG7-t-butyl ester involves its ability to form stable covalent bonds with biomolecules. The carboxylic acid group can react with amine groups on proteins or peptides, forming amide bonds. This modification enhances the solubility and stability of the biomolecules, facilitating their use in various applications. The PEG spacer provides flexibility and reduces steric hindrance, allowing for efficient bioconjugation .
Comparison with Similar Compounds
- Acid-PEG1-t-butyl ester
- Acid-PEG2-t-butyl ester
- Acid-PEG3-t-butyl ester
- Acid-PEG4-t-butyl ester
- Acid-PEG5-t-butyl ester
- Acid-PEG6-t-butyl ester
- Acid-PEG8-t-butyl ester
- Acid-PEG10-t-butyl ester
- Acid-PEG12-t-butyl ester
- Acid-PEG14-t-butyl ester
- Acid-PEG25-t-butyl ester
Uniqueness: Acid-PEG7-t-butyl ester is unique due to its specific PEG spacer length, which provides an optimal balance between flexibility and stability. This makes it particularly suitable for applications requiring precise bioconjugation and modification of biomolecules. The t-butyl ester group also offers enhanced stability compared to other ester groups, making it a preferred choice in various industrial and research applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O11/c1-22(2,3)33-21(25)5-7-27-9-11-29-13-15-31-17-19-32-18-16-30-14-12-28-10-8-26-6-4-20(23)24/h4-19H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTHNZIIGGRJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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